![molecular formula C24H26N2O4S B4583087 6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)
6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
The compound belongs to a class of highly specialized organic molecules, characterized by their complex molecular architecture and functionalities. Such compounds are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals, materials science, and as probes in biological systems.
Synthesis Analysis
The stereoselective synthesis of structurally complex molecules often involves multi-step reactions, highlighting the importance of regioselective and stereoselective control. For instance, the synthesis of related cyclopenta derivatives involves regioselective 1,3-dipolar cycloadditions, followed by condensation and nucleophilic attacks to introduce specific functional groups (Conti et al., 2007).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, reveals the conformational preferences of the cyclohexane rings and the spatial arrangement of substituents. This information is crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The reactivity of complex molecules can often be tuned by modifying certain functional groups. For example, cyclohexadienones can undergo Wolff rearrangement or decarbonylation under specific conditions, leading to the formation of new cyclic structures or functionalized compounds (Koch et al., 2014).
Scientific Research Applications
Synthesis of Constrained Amino Acid Derivatives
Conformationally constrained tryptophan derivatives have been synthesized to aid in peptide and peptoid conformation elucidation studies. These derivatives feature a unique bridging of the alpha-carbon to the indole ring, restricting side chain flexibility while allowing for further derivatization (Horwell et al., 1994).
Aminocarbonylation Reactions
Amino acid methyl esters have been used as nucleophiles in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of carboxamides and 2-oxo-carboxamide type derivatives. This illustrates the compound's potential in facilitating complex organic transformations (Müller et al., 2005).
Preparation of Dihydropyrimidinone Enantiomers
The reaction of cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid with (R)-α-methylbenzylamine has been explored to form homochiral amides, leading to the synthesis of cyclopentane cis-fused and cyclohexane cis- and trans-fused dihydropyrimidin-4-one enantiomers. This showcases the compound's utility in stereochemical studies and the synthesis of enantiomerically pure compounds (Szakonyi et al., 1998).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This synthesis pathway, involving Ugi reactions followed by treatment with sodium ethoxide, highlights the compound's role in the development of pseudopeptidic compounds with potential biological activities (Sañudo et al., 2006).
Catalytic Activity in Organic Synthesis
The synthesis of a simplified version of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the three-component preparation of 1,2-dihydroquinoline derivatives underscores the compound's potential in catalysis. This research demonstrates the efficiency of these carbenes as ligands for transition metal-based catalysts in facilitating organic transformations (Zeng et al., 2009).
properties
IUPAC Name |
6-[[3-[(4-methylphenyl)methylcarbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-14-9-11-15(12-10-14)13-25-22(28)20-18-7-4-8-19(18)31-23(20)26-21(27)16-5-2-3-6-17(16)24(29)30/h2-3,9-12,16-17H,4-8,13H2,1H3,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHAEFQOWYCNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4CC=CCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({3-[(4-methylbenzyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.